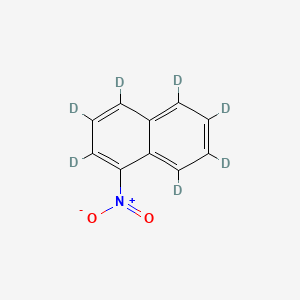

1-Nitronaphthalene-D7

Descripción

Significance of Deuterated Analogs in Isotopic Tracing

Isotopic labeling is a powerful technique used to track the movement of an isotope through a chemical reaction, metabolic pathway, or biological system. wikipedia.org By replacing specific atoms in a molecule with their isotopes, researchers can monitor the fate of compounds with high precision. synmr.in Deuterated analogs, where hydrogen is replaced by deuterium (B1214612) (²H or D), are particularly significant in this field for several reasons.

The use of stable isotopes like deuterium, carbon-13, and nitrogen-15 (B135050) is fundamental to identifying and understanding complex chemical and biological processes. symeres.com Deuterium labeling, specifically, offers several advantages:

Mechanistic Studies : The introduction of deuterium can lead to a kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, reacts more slowly. This effect can be exploited to elucidate reaction mechanisms and kinetics. symeres.com

Metabolic Tracing : In biological systems, deuterated compounds are used to trace metabolic pathways. synmr.insymeres.com Since the deuterium label does not decay radioactively, it provides a safe and effective way to study the metabolism, bioavailability, and interactions of various substances, including drugs and environmental pollutants. symeres.com

Analytical Standards : Deuterated compounds are widely used as internal standards in quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsynmr.in Because they have nearly identical chemical and physical properties to their non-deuterated counterparts (e.g., retention time in chromatography), but a different mass-to-charge ratio, they can be added to a sample in a known quantity to improve the accuracy and precision of the measurement of the target analyte. symeres.com

The ability to distinguish the labeled compound from its natural analog allows for precise quantification even in complex matrices, which is crucial for environmental analysis, food science, and pharmacokinetic studies. symeres.com

Overview of 1-Nitronaphthalene (B515781) as a Parent Compound in Environmental and Biological Systems

1-Nitronaphthalene (1-NN), the parent compound of 1-Nitronaphthalene-D7, is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). nih.govwikipedia.org It is a yellow crystalline solid that is insoluble in water. nih.govwho.int This compound is not only an intermediate in the synthesis of dyes and other chemicals but is also a notable environmental contaminant. nih.govwikipedia.org

Environmental Presence: 1-Nitronaphthalene is recognized as a common air pollutant, particularly in urban areas. nih.gov Its presence in the environment is attributed to both direct emission sources and atmospheric reactions. sigmaaldrich.com Key sources include:

Diesel Engine Exhaust : 1-NN has been detected in the gas phase and particulate exhaust of diesel engines. nih.govwho.int

Industrial Processes : It is used as a chemical intermediate in the manufacturing of various products, including dyes, perfumes, and pesticides. nih.gov

Atmospheric Formation : Significant amounts of 1-nitronaphthalene can be formed from the gas-phase reaction of naphthalene (B1677914) with nitrogen oxides, particularly at night. who.int

It has been detected in ambient airborne particulates in various urban and industrial locations worldwide. who.int

Biological Significance: The biological effects of 1-nitronaphthalene have been a subject of research due to its prevalence as a pollutant. It is known to be a pulmonary and hepatic toxicant in rodents. ebi.ac.uk Studies have shown that 1-nitronaphthalene can cause injury to Clara cells in the lungs and has injurious effects on the liver. ebi.ac.uk Although not definitively classified as a carcinogen in humans, some studies have investigated its mutagenic properties. who.intchemsrc.com Its ability to form reactive metabolites that can bind to proteins is a key aspect of its toxicological profile. nih.gov The microbial degradation of 1-nitronaphthalene is also an area of active research, with some bacteria capable of using it as a carbon source. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7NO2 | nih.govwikipedia.org |

| Molar Mass | 173.17 g/mol | nih.govwikipedia.org |

| Appearance | Yellow crystalline solid | nih.govwho.int |

| Melting Point | 52–61 °C | wikipedia.org |

| Boiling Point | 304 °C | wikipedia.orgwho.int |

| Solubility in Water | Insoluble | nih.govwho.int |

Scope and Research Objectives Pertaining to this compound

The primary research application of this compound is as an internal standard or surrogate for the quantitative analysis of nitro-PAHs in environmental samples. nrel.govcopernicus.org Due to the trace-level concentrations and complex nature of environmental samples like air, soil, and water, accurate quantification of pollutants like 1-nitronaphthalene is challenging.

The key research objectives involving this compound include:

Improving Analytical Accuracy : By adding a known amount of this compound to a sample before extraction and analysis, scientists can correct for the loss of the target analyte during sample preparation and instrumental analysis. This is critical for obtaining reliable data in environmental monitoring studies. ca.gov

Characterizing Pollution Sources : It is used in studies aimed at developing a more comprehensive characterization of organic compounds in emissions, such as those from heavy-duty diesel engines. nrel.gov Researchers use it as a recovery surrogate to assess the levels of various NPAHs in exhaust under different fuel and engine conditions. nrel.govcopernicus.org

Environmental Fate and Transport Studies : In studies investigating the atmospheric reactions and transport of PAHs, this compound serves as a standard to quantify the formation and presence of nitrated derivatives in environmental chambers and ambient air samples. ca.gov For instance, it has been used to determine the response factors for 1-nitronaphthalene and 2-nitronaphthalene (B181648) in studies analyzing the mutagenicity of atmospheric reaction products. ca.gov

The use of this compound allows for the differentiation of the analyte from background interference, enabling precise and reliable measurements essential for assessing environmental contamination and human exposure risks. nrel.gov

| Research Area | Specific Application | Objective | Source |

|---|---|---|---|

| Environmental Monitoring | Internal standard/surrogate in air sample analysis | To accurately quantify concentrations of nitrated polycyclic aromatic hydrocarbons (NPAHs) in ambient air. | copernicus.org |

| Combustion Byproduct Analysis | Recovery surrogate for analyzing diesel engine exhaust | To characterize organic compounds, particularly NPAHs, emitted from diesel engines using different fuel blends. | nrel.gov |

| Atmospheric Chemistry | Internal standard in chamber studies | To quantify nitroarenes formed from gas-phase reactions of PAHs and nitrogen oxides, aiding in the identification of mutagenic compounds. | ca.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterio-8-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKGJBPXVHTNJL-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282051 | |

| Record name | Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-77-1 | |

| Record name | Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitro-(1,2,3,4,5,6,7-2H7)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-nitro-(1,2,3,4,5,6,7-2H7)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Spectroscopic Characterization of 1 Nitronaphthalene D7

Deuteration Strategies for Aromatic Systems

The synthesis of 1-Nitronaphthalene-D7 involves two primary stages: the deuteration of the naphthalene (B1677914) core and the subsequent nitration. The introduction of deuterium (B1214612) atoms onto an aromatic ring can be achieved through several established methods. One common strategy involves the use of a Grignard reagent followed by quenching with a deuterium source. For instance, a halogenated naphthalene can be converted into a Grignard reagent, which is then reacted with deuterated water (D₂O) to incorporate deuterium. organicchemistrytutor.comyoutube.com

Another approach is acid-catalyzed hydrogen-deuterium exchange. Naphthalene can be subjected to exchange reactions in the presence of deuterated acids, such as D₂SO₄, or by heating with D₂O under pressure, often with a metal catalyst like platinum. princeton.eduiaea.org The efficiency and position of deuteration depend on the reaction conditions. For comprehensive labeling to produce naphthalene-d8 (B43038), forcing conditions may be required.

Once the deuterated naphthalene (naphthalene-d8) is obtained, the subsequent step is nitration to introduce the nitro group at the 1-position. isotope.comarmar-europa.de The classical method for nitrating naphthalene involves using a nitrating mixture of concentrated nitric acid and sulfuric acid. prepchem.comscitepress.org The reaction is typically performed at a controlled temperature to favor the formation of the 1-nitro isomer over the 2-nitro isomer. scitepress.org Alternative nitrating agents and conditions, such as 90% HNO₃ in acetonitrile (B52724) or using catalysts like indium(III) triflate, have also been developed. scitepress.org The reaction of naphthalene-d8 with a nitrating mixture results in the electrophilic substitution of one deuterium atom with a nitro group, yielding this compound.

Advanced Spectroscopic and Spectrometric Techniques for Deuterated Nitronaphthalenes

Characterization of this compound requires sophisticated analytical techniques to confirm its structure, isotopic enrichment, and purity.

Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), allows for the accurate determination of isotopic purity. nih.govresearchgate.netresearchgate.net By analyzing the mass-to-charge (m/z) ratio, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologs). nih.govresearchgate.net The isotopic purity is calculated from the relative abundance of the ion corresponding to the fully deuterated compound (D7) compared to ions of partially deuterated or non-deuterated species. rsc.orgrsc.org

Fragmentation analysis, particularly in electron ionization (EI) mass spectrometry, provides structural information. wikipedia.org The molecular ion of 1-nitronaphthalene (B515781) shows characteristic fragmentation patterns, including the loss of NO₂, O, and NO. nist.govresearchgate.net In this compound, the masses of the fragments will be shifted according to the number of deuterium atoms they retain, which helps in confirming the structure of the molecule. libretexts.orgwhitman.edu Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to further study the fragmentation pathways of the deuterated compound. nih.gov

| Ion/Fragment | Description | Expected m/z for 1-Nitronaphthalene (C₁₀H₇NO₂) nist.gov | **Expected m/z for this compound (C₁₀D₇NO₂) ** |

| [M]⁺ | Molecular Ion | 173 | 180 |

| [M-NO₂]⁺ | Loss of nitro group | 127 | 134 |

| [M-O]⁺ | Loss of an oxygen atom | 157 | 164 |

| [M-NO]⁺ | Loss of nitric oxide | 143 | 150 |

Electron Monochromator-Mass Spectrometry (EM-MS) is a specialized technique particularly suited for the analysis of electronegative compounds, such as nitroaromatics. nih.gov This method utilizes an electron monochromator to produce a beam of low-energy electrons with a very narrow energy distribution. nih.govaminer.org When these monoenergetic electrons interact with sample molecules, they can be captured to form negative ions. This process, known as electron capture negative ion mass spectrometry (ECNI-MS), is highly sensitive for compounds with high electron affinity. nih.gov The EM-MS instrument can record negative ion resonances that are unique to specific compounds, providing an additional dimension of information for identification and confirmation. nih.govaminer.org For this compound, EM-MS can be used to study the electron capture process and the subsequent dissociation pathways, which may be influenced by the presence of deuterium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structural elucidation and is crucial for confirming the positions of deuterium labels. rsc.org In ¹H NMR spectroscopy, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signal from the spectrum, as deuterium resonates at a different frequency. libretexts.org This allows for the precise determination of which hydrogen atoms in the molecule have been replaced. researchgate.net

While ¹H NMR confirms the absence of protons at specific positions, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, providing information about their chemical environment. The use of deuterated solvents is standard practice in NMR to avoid large solvent signals in the ¹H spectrum. armar-europa.detcichemicals.com For this compound, ¹H NMR would ideally show no signals in the aromatic region, confirming complete deuteration of the naphthalene ring. Any residual proton signals would indicate incomplete deuteration, and their integration could be used to quantify the isotopic purity. rsc.orgresearchgate.net

| Technique | Application for this compound Analysis | Expected Observation |

| ¹H NMR | Confirm deuteration and assess isotopic purity | Absence of signals in the aromatic region. Residual signals indicate isotopic impurities. libretexts.org |

| ²H NMR | Direct detection of deuterium nuclei | Signals corresponding to the different chemical environments of the seven deuterium atoms. |

| ¹³C NMR | Structural confirmation | Signals for the ten carbon atoms of the naphthalene ring, with coupling patterns affected by adjacent deuterium. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. These techniques are sensitive to both the molecular structure and isotopic composition. IR and Raman spectra can be used to distinguish between 1-nitronaphthalene and 2-nitronaphthalene (B181648) isomers, as their different symmetries result in distinct vibrational modes. nih.gov For instance, the symmetric NO₂ stretching vibration appears as a very intense peak near 1350 cm⁻¹ in both the IR and Raman spectra of nitronaphthalenes. nih.govresearchgate.net

The substitution of hydrogen with heavier deuterium atoms leads to a red-shift (a shift to lower wavenumbers) of the vibrational frequencies involving the C-D bonds compared to the C-H bonds. nih.gov This isotopic shift is a key indicator of successful deuteration. In the Raman spectrum of this compound, the C-D stretching bands would appear in the 2100-2300 cm⁻¹ region, which is a clear, "Raman-silent" region in the spectrum of the non-deuterated compound. nih.gov Analysis of these shifts in the vibrational spectra of naphthalene-d8 and its derivatives provides valuable data on the effects of deuteration on molecular structure and bonding. researchgate.netresearchgate.netchemicalbook.com

Analytical Applications of 1 Nitronaphthalene D7 As a Stable Isotope Internal Standard

Quantitative Analysis of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) in Complex Matrices

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are environmental pollutants formed from both direct emissions, such as diesel exhaust, and secondary atmospheric reactions of parent PAHs. usgs.gov Many of these compounds are known to be potent mutagens and carcinogens, making their accurate measurement in environmental and biological samples essential for risk assessment. nih.gov The use of isotope dilution mass spectrometry, with standards like 1-nitronaphthalene-D7, is a preferred method for the quantitative analysis of these compounds.

The analytical process for NPAHs in complex matrices such as soil, air particulate matter, or biological tissues involves multiple steps, including extraction, cleanup, and concentration. During this extensive sample preparation, it is inevitable that some of the target analyte will be lost. The primary role of this compound is to serve as a surrogate standard that mimics the chemical behavior of the native NPAHs during this process.

It is added to a sample at a known concentration at the very beginning of the analytical procedure. nih.gov Because this compound has nearly identical physicochemical properties to its non-deuterated analogue and other similar NPAHs, it is lost at a proportional rate during the extraction and cleanup phases. By measuring the final concentration of the deuterated standard and comparing it to the initial amount added, analysts can calculate a recovery percentage. This recovery factor is then used to correct the measured concentrations of the native NPAHs, compensating for any losses and thereby improving the accuracy of the final reported values. nih.gov This technique is routinely applied in the analysis of particulate matter from sources like marine diesel engines, where samples are spiked with recovery surrogates including this compound prior to ultrasonic extraction.

In instrumental analysis, particularly gas chromatography-mass spectrometry (GC-MS), this compound is essential for calibration and quality control. In the internal standard calibration method, a constant amount of this compound is added to every calibration standard, quality control sample, and unknown sample. The calibration curve is then created by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.

This approach corrects for variations in injection volume and instrument response, leading to more precise and reliable quantification. clu-in.org The stability of the internal standard response across a sequence of analyses is a key indicator of instrument performance. Any significant deviation can signal a problem with the analytical system. researchgate.net Furthermore, this compound is used in quality control samples, such as laboratory control samples (LCS) or matrix spikes, to verify the accuracy and precision of the entire analytical method. pageplace.deresearchgate.net The recovery of the standard in these QC samples must fall within predefined acceptance limits, typically 70-130%, to validate the data batch. nih.gov

Table 1: Representative Calibration Data for 1-Nitronaphthalene (B515781) using an Internal Standard This table illustrates the principle of using a response factor relative to an internal standard for calibration. Data is representative.

| Analyte Concentration (µg/L) | Analyte Response (Area) | Internal Standard Response (Area) | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 0.5 | 15,500 | 105,000 | 0.148 |

| 1.0 | 31,200 | 106,500 | 0.293 |

| 5.0 | 158,000 | 104,700 | 1.509 |

| 10.0 | 325,000 | 107,100 | 3.035 |

| 20.0 | 645,000 | 105,800 | 6.096 |

Method Development and Validation in Environmental Monitoring

The development of new analytical methods for monitoring NPAHs in the environment relies heavily on the use of stable isotope standards like this compound for validation. When a new method is developed, its performance characteristics—including accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ)—must be rigorously assessed.

This compound is used in spiking experiments to determine the method's recovery and to ensure it performs consistently across different environmental matrices (e.g., water, soil, air filters). For instance, in a study analyzing emissions from marine engines, a suite of deuterated standards including this compound was used to validate the extraction and analysis of NPAHs and oxygenated PAHs (oPAHs) from quartz fiber filters. The consistent recovery of these standards is a critical step in validating the method for routine use in monitoring pollutants from shipping activities.

Table 2: Example Surrogate Recovery Data for NPAH Method Validation This table presents typical recovery results for this compound when spiked into different sample matrices before analysis, demonstrating method performance.

| Sample Matrix | Number of Replicates | Spike Concentration (ng) | Average Recovery (%) | Relative Standard Deviation (%) | Acceptance Criteria (%) |

|---|---|---|---|---|---|

| Air Filter (Blank) | 7 | 50 | 95.4 | 5.8 | 70-130 |

| Diesel Particulate Matter | 5 | 50 | 88.2 | 8.1 | 70-130 |

| Urban Soil | 5 | 50 | 81.5 | 11.2 | 70-130 |

| Smoked Food Product | 5 | 50 | 91.7 | 7.5 | 70-130 |

Applications in Forensic and Occupational Exposure Assessment

Accurate quantification of NPAHs is crucial in both forensic investigations and occupational health. In these fields, the use of this compound ensures that analytical results are defensible and reliable.

In occupational exposure assessment, workers in industries such as transportation, mining, and power generation can be exposed to high levels of diesel exhaust, a primary source of NPAHs. epa.gov Biomonitoring studies that measure NPAH metabolites in urine or parent compounds in air samples rely on internal standards like this compound to accurately quantify the level of exposure. This data is vital for assessing health risks and verifying the effectiveness of workplace safety controls. The use of isotopically labeled standards is a key component in methods designed to determine analyte recoveries from complex samples like diesel engine exhaust.

While direct documentation is sparse, the principles of its application extend to environmental forensics. In forensic investigations of contamination events, it is often necessary to identify the source of pollution. Different sources, such as diesel exhaust, coal combustion, or atmospheric reactions, produce distinct profiles of NPAHs. By using this compound for accurate quantification, forensic chemists can generate high-quality data to be used in chemical fingerprinting and statistical analysis to link contamination to a specific source. This can be critical in legal proceedings for assigning liability and determining the extent of environmental damage.

Mechanistic Investigations Utilizing Kinetic Isotope Effects with 1 Nitronaphthalene D7

Elucidation of Organic Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can lead to a change in the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), provides profound insights into the rate-determining step of a reaction and the nature of the transition state. The DKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). wikipedia.orglibretexts.org

Primary and Secondary Isotope Effects in Relevant Chemical Transformations

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu

A primary kinetic isotope effect is observed when a C-H bond is cleaved in the rate-determining step. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. princeton.edu Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound and a kH/kD ratio significantly greater than 1, typically in the range of 2–8. libretexts.org While no specific primary KIE values for reactions involving the cleavage of a C-D bond in 1-Nitronaphthalene-D7 are readily available in the literature, the principles can be illustrated by the closely related electrophilic nitration of deuterated naphthalene (B1677914). In the nitration of naphthalene-1,4-d2 with nitronium tetrafluoroborate, a small primary kinetic isotope effect was observed. researchgate.net The kH/kD was found to be 1.15 ± 0.05 in sulfolane (B150427) and 1.08 ± 0.05 in acetonitrile (B52724). researchgate.net This suggests that the C-H(D) bond is only weakly broken in the transition state of the rate-determining step for this particular reaction. researchgate.net

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. libretexts.org SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or the steric environment at the labeled position during the reaction. For instance, a change in hybridization from sp3 to sp2 at a carbon atom bearing a deuterium atom typically leads to a normal SKIE (kH/kD ≈ 1.1-1.2), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD ≈ 0.8-0.9). epfl.ch In the context of this compound, measuring the SKIE in reactions at the nitro group or other positions on the naphthalene ring could reveal details about the transition state geometry.

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Insight |

| Primary KIE | Bond to the isotope is broken/formed in the rate-determining step. | > 1 (typically 2-8) | Indicates C-H(D) bond cleavage is part of the rate-determining step. |

| Secondary KIE | Isotopic substitution is remote from the reaction center. | Normal: > 1 (e.g., 1.1-1.4); Inverse: < 1 (e.g., 0.7-0.9) | Provides information on changes in hybridization or steric environment in the transition state. |

Isotopic Perturbation of Equilibrium Studies

Isotopic substitution can also be used to study equilibrium processes through a technique known as isotopic perturbation of equilibrium. nih.gov This method is particularly useful for distinguishing between a single intermediate and multiple equilibrating intermediates in a reaction pathway. By introducing an isotopically labeled substrate, such as this compound, into a reaction at equilibrium, one can observe transient changes in the concentrations of reactants and products if the isotope effect on the forward and reverse reactions is different. nih.gov The direction and magnitude of this perturbation can provide valuable information about the relative rates of the steps in the equilibrium and the nature of the intermediates involved. nih.govnih.gov

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry offers a powerful complementary approach to experimental studies for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, computational methods can provide detailed information about the structures and energies of reactants, products, intermediates, and transition states.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a widely used computational method for studying the mechanisms of organic reactions due to its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to map out the entire reaction pathway for a given transformation involving this compound. This allows for the theoretical prediction of kinetic isotope effects by calculating the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated species. These calculated KIEs can then be compared with experimental values to validate the proposed mechanism. Furthermore, DFT can be used to investigate the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways. nih.gov

Ab Initio and Semi-Empirical Methods for Transition State Characterization

Ab initio and semi-empirical methods are also valuable tools for characterizing transition states. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results for smaller systems. researchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them suitable for larger molecules. nih.gov These methods can be used to locate and characterize the geometry of transition states, which are critical points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. By analyzing the vibrational modes of the transition state, one can confirm that it corresponds to the correct reaction pathway and gain insights into the nature of the bond-breaking and bond-forming processes.

Photophysical and Photochemical Pathways of Nitronaphthalenes: A Deuterium Perspective

The study of the interaction of light with molecules, encompassing both photophysical (non-reactive) and photochemical (reactive) processes, can be significantly enhanced by the use of isotopic labeling. researchgate.net For nitronaphthalenes, understanding their behavior upon absorption of light is crucial, given their presence as environmental pollutants and their potential applications in photochemistry.

Ultrafast Multiplicity Changes and Intersystem Crossing (ISC)

There is no available research specifically utilizing this compound to investigate the kinetic isotope effects on the rates of ultrafast multiplicity changes and intersystem crossing. Studies on the parent compound, 1-nitronaphthalene (B515781), have established that it undergoes exceptionally rapid intersystem crossing from the first excited singlet state (S1) to the triplet manifold (Tn), often on a sub-picosecond timescale. nih.gov This process is a dominant deactivation pathway for the excited state.

A kinetic isotope effect study using this compound would aim to determine if the substitution of hydrogen with deuterium atoms on the naphthalene ring influences the rate of this spin transition. Such an effect could arise if C-H (or C-D) vibrational modes are coupled to the electronic transition between the singlet and triplet states. However, no experimental data or theoretical calculations on this specific aspect for this compound have been reported.

Role of Spin-Orbit Coupling in Excited State Dynamics

Similarly, there is a lack of specific research on the role of spin-orbit coupling in the excited-state dynamics of this compound, particularly in the context of kinetic isotope effects. Spin-orbit coupling is the fundamental interaction that enables transitions between states of different spin multiplicities, such as intersystem crossing. For 1-nitronaphthalene, theoretical studies have highlighted the importance of strong spin-orbit coupling between the S1 state and higher-lying triplet states (Tn) in facilitating the ultrafast intersystem crossing. nih.gov

Investigating the kinetic isotope effect with this compound could provide insights into whether deuteration perturbs the vibrational modes that might influence the spin-orbit coupling strength or the Franck-Condon factors for the transition, thereby affecting the intersystem crossing rate. As of now, such specific investigations have not been published.

Environmental Fate and Transformation Studies of 1 Nitronaphthalene and Its Deuterated Analog

Atmospheric Transformation Pathways of Nitronaphthalenes

Once released into the atmosphere, 1-nitronaphthalene (B515781) is subject to various chemical and physical processes that determine its transport, deposition, and ultimate removal. These pathways include gas-phase reactions with key atmospheric oxidants, heterogeneous reactions on the surface of particulate matter, and photodegradation.

The primary removal mechanism for many gas-phase organic pollutants is reaction with atmospheric oxidants. Naphthalene (B1677914), the parent compound of 1-nitronaphthalene, is known to be reactive in the atmosphere, with its chief reaction partner being the hydroxyl radical (OH•). acs.org The gas-phase oxidation of naphthalene by OH radicals can lead to the formation of nitronaphthalene. copernicus.org

Studies conducted in smog chambers have investigated the reactions of OH• with 1-nitronaphthalene directly. acs.org These reactions contribute to the atmospheric lifetime of the compound. While specific rate constants for 1-nitronaphthalene's reactions with all major oxidants are a subject of ongoing research, the data for related compounds provide insight into its likely atmospheric persistence. For instance, the reaction kinetics for naphthalene with OH radicals have been well-established and serve as a baseline for understanding the reactivity of its derivatives. acs.orgcopernicus.org

Nitrate (B79036) radicals (NO3), which are most abundant during nighttime, also play a role in the atmospheric transformation of PAHs and their derivatives. nih.gov Gas-phase reactions initiated by nitrate radicals are a significant formation pathway for some nitro-PAH isomers, although heterogeneous reactions are also important. nih.gov Similarly, reactions with ozone (O3) can occur, though for many PAHs, the reaction rates with OH and NO3 radicals are significantly faster. nih.govresearchgate.net

| Oxidant | Role in Transformation of 1-Nitronaphthalene | Significance |

| Hydroxyl Radical (OH•) | A primary oxidant for gas-phase 1-nitronaphthalene and its parent compound, naphthalene. acs.orgcopernicus.org | Major determinant of the atmospheric lifetime of 1-nitronaphthalene, particularly during the daytime. |

| Nitrate Radical (NO3) | Reacts with PAHs, contributing to the formation and transformation of nitro-PAHs. nih.gov | Important for the nighttime chemistry of 1-nitronaphthalene. |

| Ozone (O3) | Can react with 1-nitronaphthalene, although often less significant than OH• and NO3 reactions. nih.govresearchgate.net | Contributes to the overall oxidative degradation in the atmosphere. |

A significant fraction of 1-nitronaphthalene in the atmosphere can be adsorbed onto particulate matter (PM). While on the surface of these particles, it can undergo heterogeneous reactions with atmospheric oxidants. These reactions can differ significantly from their gas-phase counterparts. acs.orgnih.gov

Research has shown that particle-bound PAHs react with mixtures of N2O5, NO2, and NO3 radicals. nih.gov These exposures lead to the degradation of the parent PAHs and the formation of various nitro-PAHs. nih.gov The reactivity of PAHs on ambient particles toward nitration can vary depending on the age and source of the particles. nih.gov For instance, the formation of 1-nitropyrene (B107360) has been used as a measure of the reactivity of PM to nitro-PAH formation. acs.org

Studies simulating long-range atmospheric transport have examined the heterogeneous reactions of PM-bound PAHs and nitro-PAHs with NO3/N2O5, OH radicals, and O3. acs.org In these experiments, 1-nitronaphthalene-d7 is often used as a surrogate standard to accurately quantify the degradation and formation of nitro-PAHs on the filter samples. acs.orgscispace.com The results indicate that heterogeneous nitration of parent PAHs is a notable formation pathway for compounds like 1-nitropyrene and 6-nitrobenzo[a]pyrene. acs.org However, for PAHs that exist in both gas and particle phases, heterogeneous formation is often considered a minor route compared to gas-phase formation. nih.gov

Solar radiation provides the energy to drive photochemical reactions in the atmosphere. The photochemistry of 1-nitronaphthalene has been investigated to understand its potential for photodegradation. acs.orgacs.org Upon absorbing solar radiation (both UVA and UVB), 1-nitronaphthalene is promoted to an excited state. acs.org

Theoretical studies based on quantum chemical calculations have shown that the primary photoinduced process is an efficient intersystem crossing to a triplet excited state. acs.org From this triplet state, the molecule can either decay back to its ground state or undergo a photodegradation process. This degradation is thought to proceed through an intramolecular rearrangement mechanism. acs.org

While much of the detailed experimental work on the photochemistry of 1-nitronaphthalene has been conducted in aqueous solutions, it provides valuable insights into the fundamental processes. acs.org Laser flash photolysis studies have shown that the triplet state of 1-nitronaphthalene is reactive and can be quenched by oxygen. These photoreactions are potential sources of reactive species like singlet oxygen and hydroxyl radicals in atmospheric waters, which can further contribute to the degradation of organic pollutants. acs.org The kinetics of photodegradation are often described by pseudo-first-order kinetics, with the half-life depending on factors like light intensity and the surrounding medium. nih.gov

Microbial Biodegradation and Bioremediation Potential

Despite their recalcitrance, nitro-PAHs like 1-nitronaphthalene can be degraded by microorganisms. This biological degradation is a crucial natural attenuation process and forms the basis for potential bioremediation strategies for contaminated sites.

Researchers have successfully isolated and characterized bacteria capable of utilizing 1-nitronaphthalene as a sole source of carbon, nitrogen, and energy. A notable example is Sphingobium sp. strain JS3065, which was isolated through selective enrichment. nih.govasm.org This demonstrates that specific microbial strains have evolved the metabolic capability to mineralize this toxic and recalcitrant compound. nih.govasm.org

Other genera known for their ability to degrade PAHs, such as Pseudomonas, are also extensively studied. frontiersin.orgsmujo.id While many studies focus on the parent compound naphthalene, the metabolic pathways present in these organisms for aromatic ring cleavage are often adaptable to substituted naphthalenes. frontiersin.org The isolation of such microorganisms is the first critical step in developing bioremediation technologies.

| Microorganism | Degradation Capability | Key Findings |

| Sphingobium sp. strain JS3065 | Can use 1-nitronaphthalene as the sole source of carbon, nitrogen, and energy. nih.govasm.org | Possesses a specific gene cluster (nin) on a plasmid that encodes the enzymes for 1-nitronaphthalene catabolism. nih.gov |

| Pseudomonas species | Well-known degraders of naphthalene and other PAHs. frontiersin.orgsmujo.id | Often serve as model organisms for studying the genetic and enzymatic basis of PAH degradation. frontiersin.org |

The microbial degradation of nitroaromatic compounds can proceed through either reductive or oxidative attacks on the nitro group, followed by cleavage of the aromatic ring. nih.gov In aerobic pathways, dioxygenase enzymes are frequently responsible for the initial attack on the aromatic ring. nih.goveaht.org

In the case of Sphingobium sp. strain JS3065, the catabolic pathway for 1-nitronaphthalene is initiated by a three-component Rieske-type dioxygenase, encoded by the ninAaAbAcAd genes. nih.govasm.org This enzyme catalyzes the oxidation of 1-nitronaphthalene, resulting in the formation of 1,2-dihydroxynaphthalene and the release of the nitro group as nitrite. nih.govasm.org 1,2-dihydroxynaphthalene is a common intermediate in the classical naphthalene degradation pathway, and it is further metabolized through ring cleavage and channeled into central metabolism. nih.govfrontiersin.org

This enzymatic strategy, where a dioxygenase has evolved to accommodate a nitro-substituted substrate, represents a remarkably small modification of an ancestral naphthalene degradation pathway. nih.govasm.org This highlights a facile mechanism for bacterial adaptation to degrade recalcitrant pollutants. Following the initial dioxygenation and denitration, the subsequent steps of ring cleavage are carried out by other enzymes in the pathway, such as 1,2-dihydroxynaphthalene dioxygenase, which leads to the opening of the aromatic ring. nih.govfrontiersin.org

Genetic and Biochemical Determinants of Catabolic Pathways

The microbial degradation of 1-nitronaphthalene is a critical process in its environmental fate, and recent research has identified specific genetic and biochemical pathways responsible for its catabolism. A key organism in this process is Sphingobium sp. strain JS3065, which is capable of utilizing 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.gov

The catabolic pathway for 1-nitronaphthalene in this bacterium is encoded by a plasmid-borne gene cluster designated as nin. nih.gov This gene cluster is believed to have evolved from an ancestral naphthalene catabolic pathway. nih.govnih.gov The initial and pivotal step in the degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, named NinAaAbAcAd. nih.govnih.gov This enzyme facilitates the conversion of 1-nitronaphthalene into 1,2-dihydroxynaphthalene, which is a common intermediate in the degradation pathway of naphthalene. nih.govnih.gov

Subsequent to the initial dioxygenase-mediated step, the resulting 1,2-dihydroxynaphthalene is further metabolized through a series of enzymatic reactions that mirror the well-established pathway for naphthalene degradation. nih.gov This involves the conversion of 1,2-dihydroxynaphthalene to central metabolites via gentisate. nih.gov The discovery of the nin gene cluster and the characterization of the NinAaAbAcAd dioxygenase provide significant insights into the microbial adaptation to and degradation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). nih.govasm.org

The table below summarizes the key genetic and biochemical determinants involved in the catabolism of 1-nitronaphthalene by Sphingobium sp. strain JS3065.

| Component | Description | Function | Reference |

| Sphingobium sp. strain JS3065 | Bacterium capable of utilizing 1-nitronaphthalene as a sole source of carbon, nitrogen, and energy. | Degrades 1-nitronaphthalene. | nih.gov |

| nin gene cluster | A plasmid-borne gene cluster. | Encodes the catabolic pathway for 1-nitronaphthalene. | nih.gov |

| NinAaAbAcAd | A three-component dioxygenase. | Catalyzes the initial step in the degradation of 1-nitronaphthalene to 1,2-dihydroxynaphthalene. | nih.govnih.gov |

| 1,2-Dihydroxynaphthalene | An early intermediate in the degradation pathway. | Further metabolized via the gentisate pathway. | nih.govnih.gov |

Environmental Partitioning and Bioavailability Assessments

The environmental distribution of 1-nitronaphthalene is governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as air, water, soil, and sediment. In the atmosphere, 1-nitronaphthalene can exist in both the vapor and particulate phases. nih.gov Its partitioning is influenced by factors like temperature and the concentration of atmospheric particles. researchgate.net

In aquatic environments, 1-nitronaphthalene has been detected in river water. inchem.org Its solubility in water is low, which, combined with its tendency to adsorb to organic matter, suggests that a significant portion of it in aquatic systems will be associated with suspended solids and sediments. who.int

The partitioning of 1-nitronaphthalene in the terrestrial environment is largely influenced by its adsorption to soil particles. The soil adsorption coefficient (Koc) is a key parameter used to estimate the extent of this partitioning. A higher Koc value indicates a greater tendency for a chemical to be adsorbed to soil and sediment, and consequently, lower mobility. For 1-nitronaphthalene, the estimated Koc values suggest it has low mobility in soil.

The bioavailability of a contaminant refers to the fraction of the total amount of that contaminant in a specific environment that is available for uptake by organisms. itrcweb.org The strong adsorption of 1-nitronaphthalene to soil and sediment can reduce its bioavailability to microorganisms, plants, and other organisms. While specific studies on the bioavailability of this compound are not detailed in the provided search results, the general principles of contaminant bioavailability suggest that its presence in an aged or highly organic soil matrix would likely result in reduced uptake by organisms. researchgate.net

The following table presents data related to the environmental partitioning of 1-nitronaphthalene.

| Environmental Compartment | Partitioning Behavior | Key Influencing Factors | Reference |

| Atmosphere | Exists in both vapor and particulate phases. | Vapor pressure, temperature, atmospheric particle concentration. | nih.govresearchgate.net |

| Aquatic Systems | Detected in river water; expected to associate with suspended solids and sediments. | Low water solubility, adsorption to organic matter. | inchem.orgwho.int |

| Soil and Sediment | Adsorbs to soil particles, leading to low mobility. | Soil organic matter content, soil type. |

Metabolic and Toxicological Studies Incorporating 1 Nitronaphthalene D7

In Vitro and In Vivo Biotransformation Pathways of Nitronaphthalenes

The biotransformation of 1-nitronaphthalene (B515781) (1-NN), a mutagenic nitroaromatic compound found in diesel exhaust, is a complex process involving several enzymatic pathways. nih.gov These pathways determine the detoxification or bioactivation of the compound. Studies utilizing isotopically labeled compounds like 1-Nitronaphthalene-D7 are instrumental in elucidating these intricate metabolic routes.

The initial and rate-limiting step in the metabolism of 1-NN is primarily mediated by the cytochrome P450 (CYP450) superfamily of monooxygenases. nih.govmdpi.com These enzymes catalyze the oxidation of 1-NN, leading to the formation of reactive intermediates. nih.gov In vitro studies using tissue microsomes have shown that this process is NADPH-dependent and can be inhibited by carbon monoxide and SKF525A, which are classic inhibitors of CYP450 enzymes. nih.gov

Specific P450 isoforms play a role in this bioactivation. For instance, research on mice has implicated CYP2F2 as an enzyme that efficiently metabolizes 1-nitronaphthalene. researchgate.net While direct studies on human isoforms for 1-NN are less common, data from the parent compound, naphthalene (B1677914), show involvement from CYP1A2, CYP2D6, and CYP3A4 in its metabolism, suggesting these families may also be relevant for its nitrated derivative. researchgate.netnih.gov The action of CYP450s results in the formation of epoxide intermediates, which are critical precursors to subsequent metabolic products. nih.gov

Following CYP450-mediated oxidation, highly reactive epoxide intermediates, such as C(5),C(6)- and C(7),C(8)-epoxides of 1-NN, are formed. nih.govresearchgate.net These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, a process implicated in cellular toxicity. nih.govnih.gov

Alternatively, these reactive epoxides can undergo detoxification through conjugation reactions. The most prominent of these is conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This leads to the formation of various water-soluble glutathione conjugates, which can be further metabolized and excreted. researchgate.netnih.gov In rat studies, six different GSH conjugates of 1-NN have been identified, arising from the different epoxide precursors. nih.gov The balance between macromolecular binding and GSH conjugation is a key determinant of 1-NN's toxic potential.

The metabolism of 1-NN exhibits significant variability between species and even between different tissues within the same organism. nih.gov These differences can explain the observed species- and tissue-specific toxicity, particularly the targeting of nonciliated bronchiolar epithelial cells (Clara cells) in the lungs of rodents. nih.govnih.gov

Studies comparing rats and mice have revealed distinct profiles of GSH conjugate formation in the liver and lung. For example, while both species predominantly form 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene in the lung, their liver microsomal incubations yield different major diastereomers. nih.gov Furthermore, pulmonary CYP450 activities are substantially higher in rodents than in primates, leading to significant quantitative differences in the bioactivation of substrates like 1-NN. researchgate.netnih.gov In rhesus macaques, a much higher percentage of 1-NN metabolites are found covalently bound to proteins compared to water-soluble metabolites, a stark contrast to findings in rodents. nih.gov These metabolic disparities underscore the importance of careful species selection in toxicological studies and risk assessment.

| Species | Tissue | Major Conjugate Formed |

|---|---|---|

| Mouse | Lung | 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene |

| Rat | Lung | 1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene |

| Mouse | Liver | 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene (Conjugate 6) |

| Rat | Liver | Diastereomer of Conjugate 6 (Conjugate 5) |

Stable Isotope Tracing in Metabolomics and Flux Analysis

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for mapping the flow of atoms through metabolic networks. nih.gov Using a tracer like this compound, where seven hydrogen atoms are replaced by deuterium (B1214612), allows researchers to distinguish the compound and its metabolic descendants from their naturally occurring, unlabeled counterparts using mass spectrometry. researchgate.netnih.gov This enables the quantitative measurement of metabolic pathway activity, or flux.

Metabolic flux analysis (MFA) uses stable isotope labeling data to quantify the rates of intracellular biochemical reactions. mdpi.com When this compound is introduced into a biological system (e.g., cell culture or an animal model), it enters the biotransformation pathways described in section 6.1. Mass spectrometry can then be used to track the incorporation of the deuterium label into downstream metabolites, such as epoxides and GSH conjugates. nih.govnih.gov

By measuring the rate at which the labeled metabolites appear and their relative abundances, researchers can calculate the flux through specific pathways. nih.gov For example, this approach can quantify the rate of CYP450-mediated epoxidation versus the rates of competing detoxification reactions. This provides a dynamic view of how cells process 1-NN, revealing how genetic or environmental factors can shift the balance between toxic bioactivation and detoxification pathways. salk.edu

Metabolism is not confined to single cells but often involves complex cooperation between different cell types and organs. salk.edukhanacademy.org Stable isotope tracers are invaluable for dissecting this intercellular and interorgan metabolic cross-talk. nih.gov

By administering this compound to an in vivo model, it is possible to trace its journey and transformation across different tissues. For example, 1-NN could be metabolized in the liver, with the resulting deuterated conjugates being transported via the bloodstream to the kidney for excretion. escholarship.org Analyzing the isotopic labeling patterns in blood, urine, and various tissues over time reveals the sites of metabolism and the routes of metabolite transport throughout the body. nih.gov This systemic approach is critical for understanding the whole-body disposition of a xenobiotic and identifying which organs are primarily responsible for its metabolism and which may be most susceptible to the effects of its reactive intermediates. salk.edu

Advanced Mass Spectrometry for Metabolite Profiling and Isotopomer Analysis

In the toxicological assessment of xenobiotics like 1-nitronaphthalene, understanding their metabolic fate is paramount. Advanced mass spectrometry (MS) has become an indispensable tool for identifying and quantifying metabolites, and the use of stable isotope-labeled internal standards, such as this compound, is central to these methodologies. This compound is a deuterated isotopologue of 1-nitronaphthalene, where seven hydrogen atoms have been replaced by deuterium. This substitution renders it chemically identical to the parent compound but mass-shifted, making it an ideal internal standard for quantitative studies using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.netckisotopes.com

The primary role of this compound in metabolite profiling is to serve as an internal standard for accurate quantification. When added to a biological sample at a known concentration, it co-elutes with the unlabeled (or "light") 1-nitronaphthalene and its metabolites. By comparing the signal intensity of the analyte to that of the known quantity of the "heavy" standard, researchers can correct for variations in sample preparation, injection volume, and ionization efficiency, thereby achieving precise and accurate quantification of metabolites in complex biological matrices like plasma, urine, or tissue homogenates. researchgate.net

Furthermore, this compound is crucial for isotopomer analysis to trace metabolic pathways. When an organism is exposed to this compound, the deuterium atoms act as a stable, non-radioactive tracer. As the compound is metabolized, the deuterium label is retained in the resulting metabolites. Mass spectrometry can then be used to detect these mass-shifted metabolites, allowing for the unambiguous identification of compounds derived from the parent xenobiotic and distinguishing them from endogenous molecules. This stable isotope labeling approach is powerful for elucidating complex biotransformation pathways, including the formation of reactive intermediates. nih.govcore.ac.ukliverpool.ac.uk Techniques such as high-resolution tandem mass spectrometry (MS/MS) can fragment these deuterated metabolites, providing structural information that helps pinpoint the sites of metabolic modification on the naphthalene ring. biorxiv.org

Molecular Interactions and Cellular Responses: Mechanistic Investigations of Toxicity

The toxicity of 1-nitronaphthalene is not caused by the parent compound itself but by its reactive metabolites. hmdb.ca The use of this compound in metabolic studies allows researchers to correlate the formation of specific metabolites with cellular damage, providing insight into the mechanistic basis of its toxicity.

Protein Adduct Formation and Covalent Binding Mechanisms

A key mechanism of 1-nitronaphthalene-induced cytotoxicity is the covalent binding of its reactive metabolites to cellular proteins. nih.gov This process begins with the metabolic activation of 1-nitronaphthalene, primarily by cytochrome P450 monooxygenases in tissues like the lung and liver. metabolomicsworkbench.org This bioactivation generates highly electrophilic intermediates, such as epoxides (e.g., 1-nitronaphthalene-5,6-oxide (B1245528) and 1-nitronaphthalene-7,8-oxide). metabolomicsworkbench.orgnih.gov These reactive epoxides can then form covalent adducts with nucleophilic residues on proteins, particularly cysteine and lysine. nih.gov

The formation of these protein adducts can disrupt protein structure and function, leading to cellular injury and necrosis. Studies using radiolabeled 1-nitronaphthalene have demonstrated that a significant portion of its metabolites become covalently bound to proteins, and this binding correlates with tissue-specific injury. nih.gov Advanced proteomic techniques coupled with mass spectrometry are used to identify the specific proteins targeted by these reactive metabolites. By utilizing this compound, researchers can more easily identify adducted peptides in complex mixtures through the characteristic mass shift imparted by the deuterium label. biorxiv.org

| Protein Category | Examples of Adducted Proteins | Potential Consequence of Adduction |

|---|---|---|

| Cytoskeletal Proteins | Actin, Tubulin | Disruption of cell structure, impaired cell motility and division. |

| Chaperone Proteins | Heat shock proteins | Impaired protein folding and stress response. |

| Metabolic Enzymes | Glycolytic enzymes | Altered energy metabolism and cellular function. |

| Redox Proteins | Peroxiredoxin 6, Biliverdin reductase | Disruption of cellular redox balance, increased oxidative stress. hmdb.ca |

| Ion Balance & Signaling | Calcium-binding proteins (e.g., Calreticulin) | Altered ion homeostasis and cell signaling pathways. hmdb.ca |

This table summarizes categories of proteins identified as targets for adduction by reactive metabolites of naphthalene and 1-nitronaphthalene in various studies. nih.gov

DNA Adduct Formation and Genotoxicity Mechanisms

The same electrophilic metabolites that bind to proteins can also react with the nucleophilic centers in DNA, leading to the formation of DNA adducts. This damage to the genetic material is a critical initiating event in chemical carcinogenesis and is the basis of the compound's genotoxicity. The formation of DNA adducts can lead to mutations during DNA replication if not repaired, potentially resulting in the initiation of cancer.

The detection of DNA adducts is a key biomarker for assessing the genotoxic potential of a chemical. Ultrasensitive techniques are required to measure the typically low levels of adducts formed in vivo. One such method is the ³²P-postlabeling assay, which uses radioactive labeling to detect modified nucleotides. nih.govnih.gov This technique has been used to identify DNA adducts from related nitroaromatic compounds, revealing that multiple adducts can be formed. nih.gov

Mass spectrometry offers a complementary approach that can provide more structural information about the adducts. In these experiments, this compound can be used to generate deuterated DNA adducts in vitro or in vivo. The unique mass signature of these adducts helps to confirm their identity and distinguish them from background DNA damage when analyzed by LC-MS/MS. youtube.com While the major DNA adducts from 1-nitronaphthalene are still under investigation, metabolic pathways involving both nitroreduction and ring oxidation are believed to be responsible for producing the ultimate genotoxic species. nih.gov

| Adduct Type/Mechanism | Analytical Method | Significance |

|---|---|---|

| Bulky Adducts on Guanine/Adenine | ³²P-Postlabeling | Highly sensitive detection of DNA damage, indicates exposure to genotoxic species. nih.govspringernature.com |

| Metabolite-DNA Adducts | LC-MS/MS | Provides structural characterization and confirmation of adduct identity. |

| Nitroreduction Pathway | In vitro assays with xanthine (B1682287) oxidase | Implicates reductive metabolism in forming DNA-reactive species like N-hydroxy-naphthylamine. nih.gov |

| Ring Oxidation Pathway | Microsomal incubations | Implicates oxidative metabolism (epoxidation) in generating DNA-reactive species. nih.gov |

This table outlines potential DNA adduct formation mechanisms for nitro-polycyclic aromatic hydrocarbons and the methods used for their detection.

Oxidative Stress Induction and Antioxidant Responses

In addition to forming covalent adducts, the metabolism of 1-nitronaphthalene can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. acs.orgacs.org ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), can be generated during the redox cycling of 1-nitronaphthalene metabolites. nih.govfrontiersin.org

This increase in ROS can overwhelm the cellular antioxidant defense systems. A primary line of defense is the tripeptide glutathione (GSH), which can directly scavenge ROS and is also essential for the enzymatic detoxification of reactive electrophiles via glutathione S-transferases. nih.gov The metabolism of 1-nitronaphthalene leads to the formation of multiple glutathione conjugates, which are then eliminated from the cell. nih.gov This process can lead to a significant depletion of the cellular GSH pool, impairing the cell's antioxidant capacity and rendering it more susceptible to damage. medigraphic.comnih.gov

The depletion of GSH and the increase in ROS can lead to lipid peroxidation, a chain reaction where ROS attack polyunsaturated fatty acids in cell membranes. frontiersin.org This process damages membrane integrity and generates toxic secondary products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can form adducts with other cellular macromolecules, further propagating cellular injury. nih.govmdpi.com Studies on the related compound naphthalene have shown that its toxicity is associated with significant decreases in tissue GSH and increases in markers of lipid peroxidation. medigraphic.commedigraphic.com

| Biomarker | Observed Effect | Toxicological Implication |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased production | Direct damage to proteins, lipids, and DNA. nih.gov |

| Glutathione (GSH) | Significant depletion | Reduced antioxidant capacity; increased covalent binding of reactive metabolites. nih.govnih.gov |

| Malondialdehyde (MDA) | Increased levels | Marker of lipid peroxidation and membrane damage. frontiersin.orgnih.gov |

| Antioxidant Enzymes (e.g., GPx, SOD) | Altered activity | Indicates a cellular response to oxidative stress. nih.gov |

This table summarizes key biomarkers of oxidative stress and the typical effects observed following exposure to toxic aromatic hydrocarbons like 1-nitronaphthalene.

Advanced Research Directions and Future Perspectives

Development of Novel Analytical Methodologies for Nitro-PAHs

The accurate detection and quantification of Nitro-PAHs in complex environmental and biological matrices present significant analytical challenges. These challenges include the ultra-trace levels of these compounds and potential interferences from other substances. nih.gov The use of deuterated standards, such as 1-Nitronaphthalene-D7, is crucial for improving the accuracy and reliability of analytical methods by allowing for isotope dilution mass spectrometry (IDMS), which corrects for sample matrix effects and variations in instrument response.

Future research in this area is focused on several key innovations:

Advanced Chromatographic Separations: The development of more selective stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC) is a primary focus. Novel column chemistries can enhance the resolution of complex mixtures of Nitro-PAH isomers, which often exhibit similar physicochemical properties but different toxicities. nih.gov

High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, provides high mass accuracy and resolution, enabling the unambiguous identification and quantification of Nitro-PAHs and their metabolites.

Solid-Phase Microextraction (SPME): Innovations in SPME fiber coatings are leading to more efficient and selective extraction of Nitro-PAHs from various matrices, including water and air. nih.gov This technique is valued for being a green, versatile, and non-exhaustive sample pretreatment method that combines sampling, isolation, enrichment, and sample introduction into a single step. nih.gov

Hyphenated Techniques: The coupling of different analytical techniques, such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), offers enhanced separation power and sensitivity for the comprehensive analysis of complex Nitro-PAH profiles in environmental samples.

| Methodology | Principle | Advantages | Future Developments |

|---|---|---|---|

| GC-HRMS | Separation by gas chromatography followed by high-resolution mass analysis. | High selectivity and sensitivity, excellent for volatile and semi-volatile compounds. | Miniaturization of instruments, development of novel ionization sources. |

| LC-HRMS | Separation by liquid chromatography followed by high-resolution mass analysis. | Suitable for non-volatile and thermally labile compounds, versatile for various matrices. | Improved ionization efficiency, coupling with ion mobility spectrometry. |

| SPME-GC-MS | Solid-phase microextraction for sample preparation followed by GC-MS analysis. | Solvent-free, simple, and can be automated; good for trace analysis in water and air. nih.gov | Development of novel fiber coatings with higher selectivity and capacity. nih.gov |

| GCxGC-TOFMS | Comprehensive two-dimensional gas chromatography for enhanced separation. | Superior separation of complex isomeric mixtures, increased peak capacity. | Advanced data processing software, application to a wider range of environmental samples. |

Integration of Multi-Omics Data in Metabolic and Environmental Studies

Understanding the metabolic fate of this compound and its impact on biological systems requires a holistic approach. The integration of multiple "omics" disciplines—genomics, proteomics, and metabolomics—provides a comprehensive view of the molecular responses to Nitro-PAH exposure. nih.govunl.pt Deuterated compounds like this compound are invaluable tools in these studies, as they can be used as tracers to follow metabolic pathways and quantify metabolites.

Key aspects of this integrated approach include:

Metabolomics: Untargeted and targeted metabolomics can identify and quantify the metabolites of this compound, providing direct insights into its biotransformation pathways. Stable isotope labeling allows for the differentiation of compound-derived metabolites from the endogenous metabolome. Recent studies have utilized metabolomic techniques to uncover the ecotoxicological risks of PAH pollution. mdpi.com

Proteomics: Proteomic analysis can identify changes in protein expression in response to this compound exposure. This can reveal the specific enzymes involved in its metabolism (e.g., cytochrome P450s) and the cellular pathways that are perturbed, such as oxidative stress and DNA repair.

Genomics and Transcriptomics: These disciplines can identify genetic variations that influence susceptibility to Nitro-PAH toxicity and changes in gene expression that occur upon exposure. This information can help to elucidate the mechanisms of action and identify potential biomarkers of exposure and effect.

The integration of these multi-omics datasets, often through advanced bioinformatics and systems biology approaches, can lead to the development of adverse outcome pathways (AOPs), which are essential for mechanism-based risk assessment. unl.pt

| Omics Discipline | Information Gained | Role of this compound |

|---|---|---|

| Metabolomics | Identification of metabolic pathways and biomarkers of exposure. mdpi.com | Tracer for metabolic fate studies, aids in metabolite identification. |

| Proteomics | Identification of proteins and enzymes involved in metabolism and toxic response. | Helps to link specific protein changes to the metabolism of the compound. |

| Genomics/Transcriptomics | Identification of genes involved in susceptibility and response to toxicity. | Allows for the study of gene expression changes in response to a known exposure. |

Predictive Modeling of Environmental and Biological Fate of Deuterated Compounds

Predictive modeling is an essential tool for assessing the environmental and biological fate of chemicals, especially for data-scarce compounds. For deuterated compounds like this compound, predictive models can be adapted to account for the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom can lead to slower reaction rates for processes involving C-D bond cleavage.

Future research in predictive modeling for deuterated compounds will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models that incorporate isotopic labeling as a descriptor to predict properties such as biodegradability, bioaccumulation, and toxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. By incorporating the KIE, these models can predict how deuteration affects the internal dosimetry and potential toxicity of the compound.

Multimedia Environmental Fate Models: These models predict the partitioning and persistence of chemicals in different environmental compartments (air, water, soil, sediment). researchgate.net Adapting these models for this compound would involve adjusting degradation rate constants to reflect the KIE, leading to more accurate predictions of its environmental persistence and long-range transport potential.

Machine Learning Approaches: The application of machine learning algorithms, such as random forests, can be used to predict the spatial distribution of isotopically labeled compounds in the environment by integrating various environmental and physicochemical data. acs.org

| Model Type | Application for this compound | Key Consideration |

|---|---|---|

| QSAR | Predicting toxicity and biodegradability. | Incorporation of isotopic descriptors. |

| PBPK | Simulating metabolic fate and internal exposure. nih.gov | Inclusion of the kinetic isotope effect in metabolic parameters. |

| Multimedia Fate Models | Predicting environmental distribution and persistence. researchgate.net | Adjustment of degradation rates to account for the KIE. |

| Machine Learning | Predicting spatial distribution in the environment. acs.org | Training with data on isotopically labeled compounds. |

Innovations in Deuterium Labeling Synthesis for Targeted Research

The availability of high-purity deuterated compounds is essential for the research directions outlined above. While classical methods for deuterium labeling exist, there is a continuous drive for more efficient, selective, and environmentally friendly synthesis methods.

Recent innovations in deuterium labeling synthesis relevant to this compound include:

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has become a prominent method for introducing deuterium into organic molecules. Catalysts based on iridium, palladium, and other transition metals can facilitate the direct exchange of hydrogen atoms with deuterium from sources like deuterium gas (D₂) or heavy water (D₂O). mdpi.comchemrxiv.org

Silver-Catalyzed Deuteration: Recent research has demonstrated the use of silver catalysts for the multideuteration of nitroaromatics using D₂O as the deuterium source. This method shows a unique deuteration pattern with significant deuterium incorporation around the aromatic rings. mdpi.comnih.gov

Regioselective Synthesis: The development of methods for regioselective deuteration is of high importance, as it allows for the targeted labeling of specific positions in a molecule. This is particularly useful for mechanistic studies of metabolism and toxicity, where the position of deuterium can influence which metabolic pathways are affected.

Green Chemistry Approaches: There is a growing emphasis on developing deuteration methods that are more environmentally benign. This includes the use of non-toxic catalysts, safer solvents, and more atom-economical reactions. The use of D₂O as a deuterium source in combination with recyclable catalysts is a step in this direction. nih.gov

| Method | Catalyst/Reagent | Advantages | Relevance to this compound |

|---|---|---|---|

| Hydrogen Isotope Exchange | Iridium, Palladium, Rhodium complexes | High efficiency and selectivity for C-H activation. | Allows for direct deuteration of the naphthalene (B1677914) ring. |

| Silver-Catalyzed Deuteration | Silver carbonate (Ag₂CO₃) | Effective for multideuteration of nitroaromatics using D₂O. mdpi.comnih.gov | A promising method for the synthesis of this compound. |

| Amine-Base Catalyzed Exchange | Triethylamine, DBN | Regioselective for benzylic positions in alkylnitroaromatics. | Applicable to derivatives of 1-nitronaphthalene (B515781) with alkyl substituents. |

| Pd/C-Al-D₂O System | Palladium on carbon with aluminum | Environmentally benign, in situ generation of D₂ gas. chemrxiv.orgnih.gov | A green and safe alternative for deuteration. |

Q & A

Q. What frameworks ensure rigorous reporting of this compound in interdisciplinary studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Document synthesis protocols, deuterium content, and storage conditions.

- Data Repositories : Share raw MS/NMR spectra in platforms like Metabolights.

- Standardization : Adopt IUPAC nomenclature and cite CAS RN 80789-77-1 unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |